4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely found in nature and have been used in various medicinal and industrial applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-amino-4-methylcoumarin with organic halides to form N-substituted derivatives .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve the use of green solvents and catalysts to minimize environmental impact. These methods include the use of ionic liquids and enzymatic reactions to achieve higher yields and better selectivity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium azides, and organic halides. Reaction conditions often involve the use of dry solvents and controlled temperatures to ensure high yields and selectivity .
Major Products
Major products formed from these reactions include various substituted coumarins, benzofurans, and benzoxazoles, which exhibit significant biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound has potential therapeutic applications as an anticoagulant, antiviral, and anti-tumor agent.
Industry: It is used in the production of perfumes, fabric conditioners, and other consumer products
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with various molecular targets and pathways. The compound inhibits bacterial DNA gyrase, leading to antimicrobial activity. It also inhibits COX enzymes, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share similar structural features and biological activities.
Benzofuran and benzoxazole derivatives: These compounds exhibit similar antimicrobial and anti-inflammatory properties
Uniqueness
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific substitution pattern, which enhances its biological activities and selectivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H25NO6/c1-3-18-14-22(27)31-23-16(2)20(12-11-19(18)23)30-21(26)10-7-13-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-9,11-12,14H,3,7,10,13,15H2,1-2H3,(H,25,28) |
InChI Key |
FGZGBHCNQQCWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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